Diisohexyl phthalate

Catalog No.
S1492769
CAS No.
259139-51-0
M.F
C20H30O4
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisohexyl phthalate

CAS Number

259139-51-0

Product Name

Diisohexyl phthalate

IUPAC Name

bis(4-methylpentyl) benzene-1,2-dicarboxylate

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3

InChI Key

ALEROMXYYSQFLX-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,2-Benzenedicarboxylic Acid 1,2-Bis(4-methylpentyl) Ester1,2-Benzenedicarboxylic Acid Bis(4-methylpentyl) Ester;

Canonical SMILES

CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C

The exact mass of the compound Diisohexyl phthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diisohexyl phthalate, specifically the isomer-pure bis(4-methylpentyl) phthalate (CAS 259139-51-0), is a branched-chain dialkyl phthalate historically utilized as a specialized plasticizer. Due to its classification as a Substance of Very High Concern (SVHC) under the EU REACH directive for reproductive toxicity, its primary industrial and scientific procurement role has shifted from bulk manufacturing to high-purity analytical reference standardization [1]. Unlike bulk technical mixtures, this specific single-isomer compound is procured by quality control laboratories and regulatory bodies to precisely quantify trace-level migration in food contact materials, medical devices, and consumer goods .

Procuring technical-grade diisohexyl phthalate (CAS 68515-50-4) as a substitute for the isomer-pure CAS 259139-51-0 fundamentally compromises quantitative analysis. Technical mixtures consist of varying ratios of branched and linear C6 isomers, which elute as broad, unresolved multiplets in gas and liquid chromatography, making precise peak integration impossible [1]. Furthermore, attempting to use common in-class substitutes like Di(2-ethylhexyl) phthalate (DEHP) as surrogate calibrants fails because the differing alkyl chain structures result in distinct retention times and ionization efficiencies, leading to severe quantification errors [2]. For strict regulatory compliance testing, only the isomer-pure standard guarantees baseline resolution and accurate calibration.

Chromatographic Resolution for SVHC Compliance Calibration

When utilized as an analytical standard for SVHC screening, isomer-pure bis(4-methylpentyl) phthalate (CAS 259139-51-0) yields a sharp, baseline-resolved GC-MS peak (quantifier m/z 149, qualifiers 85, 167), enabling highly linear calibration curves (R² > 0.998) [1]. In contrast, technical-grade diisohexyl phthalate (CAS 68515-50-4) elutes as a broad, multi-component hump due to its mixture of isomers, preventing accurate trace-level integration [2].

Evidence DimensionGC-MS Chromatographic Profile
Target Compound DataSingle sharp peak, linear calibration (R² > 0.998)
Comparator Or BaselineTechnical DIHP (CAS 68515-50-4) (Broad, unresolved multi-isomer hump)
Quantified DifferenceBaseline resolution vs. overlapping multiplet
ConditionsGC-MS (EI mode, 70eV), SIM monitoring for m/z 149

Procurement of the pure isomer is mandatory for analytical laboratories requiring exact calibration standards to meet strict EU REACH reporting limits.

Matrix-Spiked Limit of Detection (LOD) in Migration Assays

For migration studies of plasticizers in complex matrices like beverages and food contact materials, the specific bis(4-methylpentyl) phthalate isomer allows for highly sensitive LC-MS/MS and GC-MS quantification. Standardized methods using the pure isomer achieve Limits of Detection (LOD) down to 2–5 µg/kg [1]. Attempting to quantify using mixed-isomer technical standards increases baseline noise and raises the LOD, risking false negatives in regulatory compliance testing [2].

Evidence DimensionLimit of Detection (LOD) in food matrices
Target Compound DataLOD down to 2–5 µg/kg
Comparator Or BaselineMixed-isomer technical standards (Elevated LOD due to peak broadening)
Quantified DifferenceSub-10 µg/kg LOD vs. elevated threshold
ConditionsLC-MS/MS or GC-MS analysis of beverage/food matrix extracts

Ensures analytical workflows can reliably detect restricted phthalates well below regulatory thresholds, preventing costly compliance failures.

Surrogate Calibration Incompatibility vs. DEHP

Laboratories attempting to use common phthalate standards like DEHP as surrogate calibrants for less common SVHCs encounter significant analytical drift. Bis(4-methylpentyl) phthalate possesses a distinct GC-MS retention time and specific qualifier ion ratios that differ significantly from DEHP [1]. Using DEHP as a surrogate leads to quantification errors exceeding 20% due to differential ionization efficiencies, mandating the procurement of the exact target compound [2].

Evidence DimensionIonization efficiency and quantification accuracy
Target Compound DataExact quantification using matched target standard
Comparator Or BaselineDEHP surrogate calibration (>20% quantification error)
Quantified DifferenceElimination of >20% error margin
ConditionsGC-MS quantitative analysis with surrogate vs. matched standard

Forces the procurement of the exact target compound standard, as generic in-class substitutes fail to provide accurate quantitative results.

REACH SVHC Compliance Testing in Consumer Goods

Directly downstream of its superior chromatographic resolution, this compound is strictly required for GC-MS and LC-MS/MS screening of imported plastics, toys, and textiles to ensure diisohexyl phthalate levels remain below the 0.1% (w/w) regulatory threshold [1].

Food Contact Material (FCM) Migration Assays

Leveraging its sub-10 µg/kg Limit of Detection capabilities, the pure isomer serves as the definitive calibration standard for quantifying trace plasticizer leaching from PVC tubing, packaging films, and gaskets into food and beverage matrices [2].

Toxicological Benchmarking for Endocrine Disruption

Because technical mixtures confound receptor binding affinities, the pure bis(4-methylpentyl) phthalate isomer is procured by toxicologists to establish precise structure-activity relationships (SAR) for androgen receptor antagonism and in vitro reprotoxicity models [1].

XLogP3

6.3

Hydrogen Bond Acceptor Count

4

Exact Mass

334.21440943 Da

Monoisotopic Mass

334.21440943 Da

Heavy Atom Count

24

GHS Hazard Statements

H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity]

Pictograms

Health Hazard

Health Hazard

Other CAS

71850-09-4
68515-50-4

Metabolism Metabolites

Phthalate esters are first hydrolyzed to their monoester derivative. Once formed, the monoester derivative can be further hydrolyzed in vivo to phthalic acid or conjugated to glucuronide, both of which can then be excreted. The terminal or next-to-last carbon atom in the monoester can also be oxidized to an alcohol, which can be excreted as is or first oxidized to an aldehyde, ketone, or carboxylic acid. The monoester and oxidative metabolites are excreted in the urine and faeces. (A2884)

Wikipedia

Bis(4-methylpentyl) phthalate

Dates

Last modified: 08-15-2023

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